molecular formula C16H19NO2 B5741212 ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate CAS No. 85209-63-8

ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate

Cat. No. B5741212
CAS RN: 85209-63-8
M. Wt: 257.33 g/mol
InChI Key: CSTSZXNCVRLVAZ-UHFFFAOYSA-N
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Description

Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate is a chemical compound that belongs to the family of pyrrole derivatives. It is commonly used in the field of scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and lipid peroxidation in cells. It has also been reported to decrease the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate in lab experiments is its high purity and yield. It is also a relatively stable compound, which makes it easy to handle and store. However, one of the limitations of using this compound is its cost, which can be relatively high compared to other compounds.

Future Directions

There are several future directions for the use of ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate in scientific research. One direction is the development of new metal-based drugs using this compound as a ligand. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a unique compound that has been extensively used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential use in the development of new drugs and treatment of various diseases.

Synthesis Methods

The synthesis of ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate involves the reaction of 2,5-dimethylpyrrole with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethyl iodide to obtain the final product. This method has been reported to yield a high purity and yield of the compound.

Scientific Research Applications

Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate has been extensively used in scientific research due to its unique properties. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been used as a ligand in the development of metal-based drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

ethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-4-19-16(18)11-14-7-9-15(10-8-14)17-12(2)5-6-13(17)3/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTSZXNCVRLVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N2C(=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70234416
Record name Acetic acid, (p-(2,5-dimethyl-1-pyrrolyl)phenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85209-63-8
Record name Acetic acid, (p-(2,5-dimethyl-1-pyrrolyl)phenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085209638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (p-(2,5-dimethyl-1-pyrrolyl)phenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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